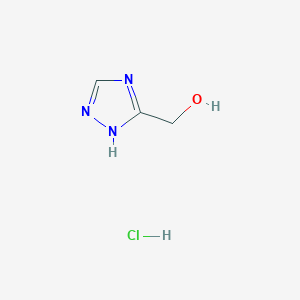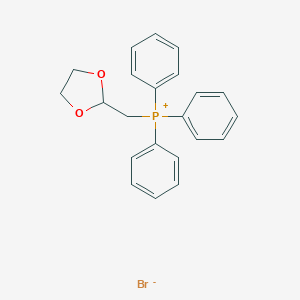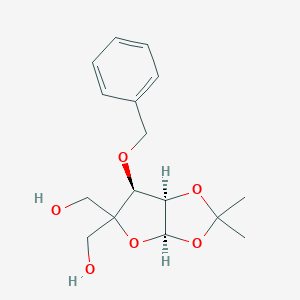
(1H-1,2,4-triazol-5-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Biological Activities of New 1H-1,2,4-Triazole Alcohol Derivatives
The synthesis of 1H-1,2,4-triazole alcohol derivatives has been explored, particularly those containing a ferrocenyl moiety. In one study, fourteen new derivatives were synthesized, and an additional six compounds were unexpectedly produced when the hydroxyls of the title compounds were methylated by methanol . Another research effort synthesized eight new derivatives, with four unexpected compounds resulting from methanol methylation . These studies utilized techniques such as 1H NMR, 13C NMR, MS, and elemental analyses to confirm the structures of the new compounds .
Molecular Structure Analysis
The molecular structure of 1H-1,2,4-triazole alcohol derivatives has been characterized using various analytical techniques. For instance, the crystal structure of a triazole-thione derivative was elucidated, revealing dihedral angles between the chlorophenyl rings and the triazole ring, and demonstrating how the molecules are linked by hydrogen bonds in the crystal . Similarly, the structure of a triazene methanol solvate was determined, showing intermolecular hydrogen bonding and weak C—H⋯π interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these triazole derivatives often include condensation, chlorination, and esterification steps. For example, the preparation of (1H-1,2,4-triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate involved these reactions, with methanol used as a solvent for recrystallization . The reaction between carbohydrazide and acetylbenzofuran in the presence of hydrochloric acid yielded a triazole-carbohydrazide compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,4-triazole alcohol derivatives are closely related to their molecular structure and the presence of functional groups. The antifungal and plant growth regulatory activities of these compounds have been a focus of study, indicating potential applications in agriculture and medicine . The intermolecular interactions, such as hydrogen bonding and C—H⋯π interactions, play a significant role in the stability and solubility of these compounds .
Wissenschaftliche Forschungsanwendungen
Novel Triazole Derivatives and Their Potential Applications
Chemical Synthesis and Drug Development : Triazole derivatives, including those related to "(1H-1,2,4-triazol-5-yl)methanol hydrochloride," are of significant interest in drug development due to their diverse biological activities. Triazoles have been explored for their potential uses across various therapeutic areas, including anti-inflammatory, antimicrobial, antitumoral, and antiviral applications. The preparation of triazole derivatives is crucial, with emphasis on finding more efficient, green chemistry-compliant methods that are sustainable and energy-saving (Ferreira et al., 2013).
Corrosion Inhibition : 1,2,3-Triazole derivatives are recognized for their effectiveness as corrosion inhibitors for metals and alloys in aggressive media. These compounds, particularly the 1,4-disubstituted 1,2,3-triazole derivatives, are synthesized through copper-catalyzed azide-alkyne cycloaddition reactions. They are environmentally friendly, non-toxic, and demonstrate good efficiency in protecting metals in various acidic media, showcasing their potential in industrial applications (Hrimla et al., 2021).
Fuel Cell Technology : The research on proton-conducting polymeric membranes based on 1,2,4-triazole derivatives, including those structurally related to "(1H-1,2,4-triazol-5-yl)methanol hydrochloride," has shown promising results for fuel cell applications. These materials significantly improve the characteristics of electrolyte membranes, offering high thermal and electrochemical stability, along with high ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).
Environmental Applications : Triazole compounds have also been identified as potential players in environmental sustainability, such as in CO2 capture technologies. Their structural properties enable the design of nitrogen-rich porous materials for efficient CO2 sequestration, demonstrating the role of triazole derivatives in addressing climate change challenges (Mukhtar et al., 2020).
Biotechnological Applications : Triazole derivatives, through their biochemical properties, have opened new avenues in biotechnology. They serve as crucial scaffolds in the synthesis of biologically active molecules, contributing to the development of new therapeutics and biochemical tools (de Souza et al., 2019).
Safety And Hazards
Zukünftige Richtungen
The future directions for the research on “(1H-1,2,4-triazol-5-yl)methanol hydrochloride” and related compounds could involve further exploration of their potential as anticancer agents . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Eigenschaften
IUPAC Name |
1H-1,2,4-triazol-5-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.ClH/c7-1-3-4-2-5-6-3;/h2,7H,1H2,(H,4,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQFKFAOONICQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-1,2,4-triazol-5-yl)methanol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)









